N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
説明
Structure and Properties
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bispyrazolylmethylamine derivative featuring two methyl-substituted pyrazole rings connected via a methylene (-CH2-) linker at the 4-position. The molecular formula is C12H18N6, with a molecular weight of 246.32 g/mol. The compound’s structure is characterized by:
- A 1,3-dimethylpyrazole moiety linked to a 1,5-dimethylpyrazole via an amine-bridged methyl group.
- Methyl groups at the 1- and 3-positions of one pyrazole and 1- and 5-positions of the other, contributing to steric and electronic modulation.
For instance, and describe the use of chloropyrimidines reacting with pyrazolylamines under palladium catalysis, suggesting similar methodologies could apply .
特性
分子式 |
C11H17N5 |
|---|---|
分子量 |
219.29 g/mol |
IUPAC名 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-8-10(7-15(3)14-8)5-12-11-6-13-16(4)9(11)2/h6-7,12H,5H2,1-4H3 |
InChIキー |
IEMJHBMTMIETBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds .
科学的研究の応用
Synthesis and Characterization
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with suitable aldehydes or ketones under controlled conditions. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the structure and purity of the compound.
Biological Applications
Antidiabetic Activity : Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which plays a crucial role in managing blood sugar levels. The inhibition of this enzyme can help in controlling postprandial hyperglycemia, making it a candidate for antidiabetic drug development .
Antioxidant Properties : The compound has also shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. This property can be beneficial in developing treatments for various diseases associated with oxidative damage .
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .
Material Science Applications
Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique electronic properties of pyrazole compounds can improve the performance of materials used in electronics and coatings .
Catalysis : N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can facilitate various catalytic reactions, including oxidation and reduction processes .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated α-glucosidase inhibition with IC50 values indicating strong activity. | Antidiabetic drug development. |
| Study 2 | Exhibited significant antimicrobial activity against E. coli and S. aureus strains. | New antibiotic formulations. |
| Study 3 | Improved mechanical properties in polymer composites when incorporated at specific ratios. | Advanced materials for industrial applications. |
作用機序
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Insights
Bioactivity and Target Specificity
- The target compound lacks the pyrimidine or pyridine cores seen in and , which are critical for CDK2 or kinase inhibition. This suggests reduced target affinity compared to pyrimidine-containing analogues (e.g., compound 15 in , IC50 < 10 nM) .
- The difluorobenzyl-substituted analogue () may exhibit enhanced lipophilicity and blood-brain barrier penetration due to fluorine substituents, unlike the target molecule’s purely alkyl-substituted pyrazoles .
Physicochemical Properties
- Melting Points : Pyrimidine-linked compounds (e.g., ’s compound 15 ) show higher melting points (~269°C) due to rigid aromatic cores, whereas the target molecule’s flexible methylene linker likely reduces crystallinity, resulting in a lower predicted melting point (analogous to ’s 104–107°C) .
- Solubility : The absence of polar groups (e.g., -COOH in ’s carboxamide derivative) in the target compound suggests lower aqueous solubility, which may limit bioavailability .
Synthetic Complexity
- The target molecule’s synthesis is likely simpler than ’s pyrimidine derivatives, which require multi-step coupling and purification .
- Substitutions on the benzyl group (e.g., methoxy in or difluoro in ) introduce additional synthetic challenges, such as protecting group strategies .
Linker Flexibility: The methylene bridge in the target compound allows conformational flexibility, unlike rigid triazole or pyrimidine linkers in and , which restrict binding modes .
生物活性
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, a compound with the molecular formula and a molecular weight of 191.23 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.5 | mTORC1 inhibition |
| Pancreatic Cancer | MIA PaCa-2 | 0.3 | Autophagy modulation |
| Colorectal Cancer | HCT116 | 0.6 | Induction of apoptosis |
The compound has shown submicromolar antiproliferative activity against MIA PaCa-2 cells, suggesting it may serve as a lead compound for further development as an anticancer agent .
The biological activity of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is primarily attributed to its interaction with cellular pathways involved in cancer progression:
- mTORC1 Pathway Inhibition: The compound disrupts mTORC1 reactivation under nutrient-rich conditions, leading to reduced cell proliferation and increased autophagy.
- Autophagic Flux Disruption: By interfering with autophagic flux, the compound promotes the accumulation of autophagic markers such as LC3-II, which is associated with cellular stress responses in cancer cells .
Study 1: Structure–Activity Relationship (SAR)
A study evaluated various pyrazole derivatives to establish a SAR for anticancer activity. It was found that modifications to the pyrazole ring significantly affected biological activity, with certain substituents enhancing potency against specific cancer cell lines .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amines exhibited significant tumor growth inhibition in mouse models of breast and pancreatic cancer. The compounds were well-tolerated with minimal side effects observed during treatment .
Q & A
Q. Q1. What are the recommended synthetic routes for N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives under acidic or basic conditions. Key steps include:
- Microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–30 minutes at 80–100°C) .
- Use of copper catalysts (e.g., CuBr) for regioselective pyrazole ring formation, as demonstrated in analogous pyrazole derivatives .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Optimal conditions depend on substituent stability; for example, methyl groups tolerate higher temperatures (~120°C), while fluorine substituents require milder conditions .
Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign methyl groups (δ 2.1–2.5 ppm for pyrazole-CH₃) and amine protons (δ 5.2–5.8 ppm, broad) .
- X-ray crystallography: SHELX programs (SHELXL for refinement) are recommended for resolving structural ambiguities, particularly for assessing torsional angles between pyrazole rings .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.3) and isotopic patterns for halogenated analogs .
Advanced Mechanistic and Biological Studies
Q. Q3. How can researchers investigate the reaction mechanisms involving this compound’s pyrazole rings?
Answer:
- Kinetic studies: Monitor substituent effects using Hammett plots; electron-withdrawing groups (e.g., -F) accelerate nucleophilic substitution at the methylene bridge .
- DFT calculations: Model transition states for ring-opening/cyclization steps (software: Gaussian or ORCA). For example, methyl groups lower activation energy by 5–8 kcal/mol compared to ethyl analogs .
- Isotopic labeling: Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into pyrazole rings .
Q. Q4. What strategies are effective for resolving contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number. For anti-inflammatory assays, validate TNF-α inhibition across multiple models (e.g., RAW 264.7 macrophages vs. human PBMCs) .
- Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated oxidation of methyl groups) .
- Structural analogs: Compare activity of derivatives (Table 1) to identify critical substituents.
Q. Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 1,3-diMe (target) | 12.3 (TNF-α inhibition) | Hydrophobic pocket binding |
| 1-Et,3-Me | 8.9 | Enhanced lipophilicity |
| 5-F,3-Me | 23.7 | Steric hindrance |
Methodological Challenges in Crystallography
Q. Q5. What challenges arise in crystallizing N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how can they be addressed?
Answer:
- Polymorphism: Multiple crystalline forms may occur due to flexible methylene bridges. Screen solvents (e.g., ethanol/water mixtures) at 4°C to isolate the most stable polymorph .
- Twinned crystals: Use SHELXD for structure solution and PLATON to validate twin laws. High-resolution data (≤0.8 Å) improves refinement .
- Disorder: Partially occupied methyl groups can be modeled using restraints (ISOR/DFIX in SHELXL) .
Advanced Analytical Techniques
Q. Q6. How can researchers differentiate between isomeric byproducts during synthesis?
Answer:
- LC-MS/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers. Monitor fragments at m/z 150 (pyrazole ring cleavage) and 98 (methylene-amine) .
- 2D NMR (HSQC/HMBC): Correlate methyl protons (δ 2.3 ppm) to quaternary carbons (δ 145–150 ppm) to confirm substitution patterns .
Computational and Experimental Integration
Q. Q7. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction: SwissADME for logP (calculated 2.1) and BBB permeability. Adjust substituents (e.g., -F for increased solubility) based on QSAR models .
- Docking studies (AutoDock Vina): Simulate binding to TNF-α (PDB: 2AZ5). The methylene bridge shows hydrogen bonding with Arg120, while methyl groups fit into hydrophobic subpockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
